![molecular formula C7H7ClFN B1467698 4-(1-Chloroethyl)-3-fluoro-pyridine CAS No. 1016228-83-3](/img/structure/B1467698.png)
4-(1-Chloroethyl)-3-fluoro-pyridine
Overview
Description
4-(1-Chloroethyl)-3-fluoro-pyridine is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(1-Chloroethyl)-3-fluoro-pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
This compound has the following chemical structure:
- Chemical Formula : CHClFN
- CAS Number : 1016228-83-3
The compound features a pyridine ring substituted with a chloroethyl group and a fluorine atom, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways critical for cell survival and proliferation.
- Cell Signaling Modulation : It may modulate cellular signaling pathways, particularly those involved in cell growth and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines. For example, it exhibited an IC value of approximately 3.9 nM against c-Met kinase, a target implicated in cancer progression .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was linked to its interaction with DNA and modulation of key apoptotic pathways .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Mycobacterium tuberculosis : The minimum inhibitory concentration (MIC) ranged from 0.03 to 5.0 µM, indicating potent antimicrobial activity .
Summary Table of Biological Activities
Activity | Target | IC50/Effectiveness |
---|---|---|
Anticancer | c-Met kinase | IC50: 3.9 nM |
Antimicrobial | Mycobacterium tuberculosis | MIC: 0.03 - 5.0 µM |
Enzyme Inhibition | Various enzymes | Varies by target |
Case Studies
- Cytotoxicity in Cancer Models : A study reported that this compound induced significant apoptosis in HeLa cells (human cervical cancer), demonstrating its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties, suggesting that derivatives with similar structures could offer therapeutic benefits in neurodegenerative diseases .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Studies indicate that modifications to the chloroethyl group can significantly alter the compound's efficacy against various targets .
Scientific Research Applications
Synthesis and Organic Chemistry
4-(1-Chloroethyl)-3-fluoro-pyridine serves as an important intermediate in the synthesis of various pyridine derivatives. Its structure allows for functionalization that can lead to the development of more complex molecules.
Agrochemical Applications
The compound is noted for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. The fluorine atom enhances the biological activity and stability of these compounds.
Case Study: Nematocidal Agents
Research indicates that derivatives of 4-fluoropyridine, including those synthesized from this compound, exhibit nematocidal properties. These compounds can be utilized to control nematode populations in agricultural settings, thus improving crop yields .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in pyridine derivatives due to their biological activity. This compound can be used as a building block for synthesizing various drugs.
Potential Drug Development
- Antimicrobial Activity : Fluorinated pyridines have been studied for their antimicrobial properties. Compounds derived from this compound may lead to new antimicrobial agents targeting resistant strains of bacteria .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of conductive polymers.
Conductive Polymers
Research has indicated that pyridine derivatives can be transformed into polymers with high electrical conductivity. This application is crucial for developing advanced materials used in electronics and energy storage devices .
Summary Table of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Organic Synthesis | Intermediate for pyridine derivatives | Versatile functionalization |
Agrochemicals | Nematocidal agents | Effective control of nematodes |
Pharmaceuticals | Antimicrobial agents | Potential treatment for resistant bacteria |
Material Science | Conductive polymers | High electrical conductivity |
Properties
IUPAC Name |
4-(1-chloroethyl)-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFUYRFHCGHEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.